molecular formula C14H14N2O3S B6042459 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone

Cat. No. B6042459
M. Wt: 290.34 g/mol
InChI Key: PYEQFDZBEVPXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone, also known as HMPTE, is a compound that has been extensively studied for its potential applications in scientific research. HMPTE is a synthetic compound that belongs to the class of thioether ketones.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone exerts its effects by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can induce apoptosis, inhibit angiogenesis, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can reduce tumor growth, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in lab experiments is its high purity and stability. 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is a synthetic compound, which means that its purity and stability can be controlled during the synthesis process. However, one limitation of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in lab experiments is its potential toxicity. Like any other chemical compound, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can be toxic if not handled properly. Therefore, it is important to follow proper safety protocols when working with 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone.

Future Directions

There are many potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone. One area of research could focus on the development of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone and its potential applications in various disease conditions.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is a synthetic compound that has shown great potential for its applications in scientific research. Its various biochemical and physiological effects make it a promising compound for the development of new therapies for various diseases. However, more research is needed to fully understand its mechanism of action and its potential limitations.

Synthesis Methods

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can be synthesized using a variety of methods. One common synthesis method involves the reaction of 4-methoxybenzaldehyde with 2-amino-4-hydroxy-6-methylpyrimidine in the presence of a thiol reagent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-7-13(18)16-14(15-9)20-8-12(17)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQFDZBEVPXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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